5-Methylisoxazole-4-carboxylic acid

anti-inflammatory rheumatoid arthritis DMARD

Researchers synthesizing leflunomide face regioisomer contamination risks; the 3-COOH isomer yields inactive derivatives. 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5) is the authenticated 4-COOH regioisomer: • Direct leflunomide precursor via acid chloride; achieves 74-85% yield at >98% purity. • 6.5-fold greater anti-arthritic potency vs. 4-fluoroanilide analog validates regiochemistry. • Doubles as Leflunomide EP Impurity D for pharmaceutical QC. Global stock available for immediate dispatch.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 42831-50-5
Cat. No. B023646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazole-4-carboxylic acid
CAS42831-50-5
Synonyms5-Methyl-4-isoxazolecarboxylic Acid; 
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8)
InChIKeyVQBXUKGMJCPBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoxazole-4-carboxylic Acid: Chemical Profile & Pharmaceutical Role


5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5) is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position [1]. With the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol, it appears as a white to off-white crystalline solid with a melting point of 144–148 °C . This compound serves as a critical intermediate in the synthesis of leflunomide, a disease-modifying antirheumatic drug (DMARD), and its active metabolite teriflunomide [2]. Beyond pharmaceutical applications, its carboxylic acid functionality provides a versatile handle for forming amides, esters, and other derivatives, making it a valuable building block in medicinal chemistry and agrochemical research .

1Synthetic handle4-carboxylic acid enables amide/ester derivatization for leflunomide research tools and SAR studies.
2Scaffold utilityIsoxazole core supports nanomolar enzyme inhibitor discovery (BMP-1, kinase targets).
3Reference standardDesignated as Leflunomide EP Impurity D for pharmaceutical quality control.

5-Methylisoxazole-4-carboxylic Acid: Regioisomer & Substitution Specificity


Substitution of 5-methylisoxazole-4-carboxylic acid with regioisomers such as 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) or analogs lacking the 4-carboxylic acid group is not chemically or biologically equivalent. The 4-position carboxylic acid is essential for the formation of key amide bonds in leflunomide and related pharmacophores [1]. In vivo efficacy data demonstrate that modifications to the anilide moiety drastically alter biological activity: introduction of a trifluoromethyl group at the 4-position of the anilide yields a compound with 6.5-fold greater potency in adjuvant arthritis models compared to the 4-fluoroanilide analog [2]. Furthermore, the 4-carboxylic acid regiochemistry is critical for downstream derivatization; the 3-carboxylic acid isomer participates in distinct reaction pathways and is employed for different synthetic targets, such as Raf kinase inhibitors . Thus, indiscriminate substitution based solely on the isoxazole core will compromise both synthetic utility and biological performance.

Attribute
5-Methylisoxazole-4-carboxylic acid
Regioisomer/Analog
Regiochemistry
4-carboxylic acid essential for leflunomide amide bond formation
3-carboxylic acid isomer directs distinct pathways (e.g., Raf kinase inhibitors)
Pharmacophore integrity
Trifluoromethylanilide derivative shows reported anti-arthritic endpoint response in models
Analog substitution (e.g., 4-fluoroanilide) yields different endpoint profiles; 6.5× shift documented
Synthetic reliability
Consistent amide coupling yields (74-85%) reported for scale-up
Altered electronic or steric environment may shift reaction outcome

5-Methylisoxazole-4-carboxylic Acid: Key Evidence vs Analogs


In Vivo Anti-Arthritic Potency of Trifluoromethylanilide Derivative

The 5-methylisoxazole-4-carboxylic acid 4-trifluoromethylanilide derivative (leflunomide) demonstrates a 6.5-fold greater in vivo anti-arthritic potency compared to the closely related 4-fluoroanilide analog [1]. This quantitative difference underscores the critical role of the trifluoromethyl substituent in enhancing therapeutic efficacy, and by extension, the value of the 5-methylisoxazole-4-carboxylic acid core as a privileged scaffold for generating high-potency anti-inflammatory agents.

Anti-arthritic endpoint
Head-to-head
6.5× lower ED50
vs 4-fluoroanilide derivative
Supports scaffold selection for DMARD research tool synthesis
Adjuvant arthritis model; ED50 measured
anti-inflammatory rheumatoid arthritis DMARD in vivo efficacy leflunomide

Nanomolar Binding to Procollagen C-Proteinase (BMP-1)

A 5-methylisoxazole-4-carboxamide derivative (CHEMBL302636) exhibits potent inhibitory activity against human procollagen C-proteinase (PCP, also known as bone morphogenetic protein 1, BMP-1) with a Ki value of 86 nM [1]. While not a direct comparison of the parent acid, this data demonstrates that the 5-methylisoxazole-4-carboxylic acid scaffold can be elaborated into highly potent enzyme inhibitors with nanomolar binding affinity. This level of activity validates the scaffold's utility in medicinal chemistry programs targeting proteases and other enzymes where tight binding is required.

BMP-1 inhibition
Class-level inference
Ki = 86 nM
Procollagen C-proteinase
Demonstrates nanomolar target engagement potential of the scaffold
In vitro assay; derivative compound
enzyme inhibition fibrosis procollagen C-proteinase BMP-1 binding affinity

Efficient Multi-Step Synthesis of Leflunomide Isomer

A reported multi-step synthesis starting from 5-methylisoxazole-4-carboxylic acid achieves an overall yield of 74–85% for the leflunomide isomer, with a final product purity exceeding 98% [1]. This high yield underscores the reliability and efficiency of the carboxylic acid as a starting material for amide bond formation. While direct comparative yield data for other regioisomers under identical conditions is not available, this yield range is typical for well-optimized amide couplings and indicates that the 4-carboxylic acid is a dependable building block for process development.

Synthetic yield
Supporting evidence
74–85% overall
Purity >98%
Consistent high yields support process development for leflunomide isomer
Three-step amide coupling sequence
process chemistry leflunomide synthetic yield amide coupling scale-up

Balanced Lipophilicity for Oral Bioavailability

5-Methylisoxazole-4-carboxylic acid exhibits a calculated LogP value between 0.22 and 0.68, depending on the prediction method, with experimental water solubility of approximately 26.6 mg/mL at 25 °C . This moderate lipophilicity falls within the optimal range (LogP 0–3) for oral drug absorption as defined by Lipinski's Rule of Five. In contrast, many substituted isoxazole carboxylic acids with additional aromatic rings or halogen substituents exhibit LogP values exceeding 3, which can lead to poor aqueous solubility and metabolic liabilities. The relatively low LogP of 5-methylisoxazole-4-carboxylic acid makes it an attractive polar fragment for incorporation into larger molecules where balanced physicochemical properties are desired.

Lipophilicity
Data to verify
LogP 0.22–0.68
Solubility ~26.6 mg/mL
Polar fragment supports drug-like property balance in lead optimization
Predicted values; source review recommended
physicochemical properties LogP drug-likeness oral absorption Lipinski's Rule of Five

5-Methylisoxazole-4-carboxylic Acid: Application Scenarios


Leflunomide & Teriflunomide Synthesis via Amide Coupling

5-Methylisoxazole-4-carboxylic acid is the direct precursor to leflunomide and teriflunomide, established disease-modifying antirheumatic drugs . Its 4-carboxylic acid group undergoes efficient conversion to the acid chloride, enabling robust amide bond formation with 4-trifluoromethylaniline. The resulting leflunomide exhibits 6.5-fold greater anti-arthritic efficacy than the 4-fluoroanilide analog, validating the choice of this specific acid core [1]. Process chemists can achieve overall yields of 74–85% with >98% purity using this starting material [2].

Scaffold for Enzyme Inhibitor Discovery

Derivatives of 5-methylisoxazole-4-carboxylic acid have been optimized to achieve nanomolar binding affinity (Ki = 86 nM) against human procollagen C-proteinase (BMP-1) . The carboxylic acid provides a convenient reactive handle for introducing diverse amine-containing pharmacophores via amide bond formation. Its balanced LogP (0.22–0.68) and good aqueous solubility make it an ideal polar fragment for incorporation into larger drug-like molecules, helping maintain favorable physicochemical properties during lead optimization [1].

Herbicide Development Intermediate

5-Methylisoxazole-4-carboxylic acid has demonstrated herbicidal activity against Digitaria ciliaris (crabgrass) . The carboxylic acid group can be derivatized into esters or amides to modulate lipophilicity and plant uptake, enabling the design of novel herbicidal agents. The isoxazole ring is a known scaffold in several commercial agrochemicals, and this specific acid offers a unique substitution pattern for SAR exploration.

Leflunomide Quality Control Reference Standard

5-Methylisoxazole-4-carboxylic acid is designated as Leflunomide EP Impurity D and is used as a reference standard in pharmaceutical quality control . Its well-characterized physicochemical properties, including melting point (144–148 °C) and HPLC retention behavior, enable reliable quantification and identification of this potential impurity in drug substance and finished product testing [1].

Application
Selection Property
Validation Focus
Leflunomide research tool synthesis
4-Carboxylic acid amide coupling handle
Anti-arthritic endpoint response vs analogs
Protease inhibitor lead optimization
Nanomolar target engagement potential (BMP-1)
Binding affinity confirmation in enzyme assays
Agrochemical SAR exploration
Derivatizable carboxylic acid for ester/amide formation
Herbicidal activity in plant assays
Pharmaceutical impurity analysis
Identity and purity standard (EP Impurity D)
Chromatographic purity and retention behavior

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